Piperacillin-d5

Therapeutic Drug Monitoring Automated LC-MS/MS Beta-Lactam Quantification

Accurate LC-MS/MS quantification of piperacillin is compromised by non-isotopic internal standards due to differential matrix effects and ionization efficiency. Piperacillin-d5 solves this as a deuterated SIL-IS that co-elutes with the native analyte, ensuring signal normalization across plasma and pleural fluid. - Isotopic enrichment: ≥98 atom % D - MRM transition: m/z 523.2 → 148.2 (+5 Da shift) - Validated imprecision: 8.8% CV; >7-day stability at 9°C - Suitable for TDM, PK studies, and regulatory bioanalysis (FDA/EMA)

Molecular Formula C23H27N5O7S
Molecular Weight 522.6 g/mol
Cat. No. B12354126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacillin-d5
Molecular FormulaC23H27N5O7S
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1/i1D3,4D2
InChIKeyIVBHGBMCVLDMKU-NQKCGXCASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperacillin-d5 Internal Standard Overview


Piperacillin-d5 is a deuterium-labeled analog of the ureidopenicillin antibiotic piperacillin, synthesized by replacing five hydrogen atoms with deuterium isotopes on the N-ethyl moiety of the piperazine ring . This stable isotope-labeled compound (SIL) serves exclusively as an internal standard (IS) for the accurate quantification of unlabeled piperacillin via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound co-elutes with native piperacillin under reversed-phase chromatographic conditions and is detected via multiple reaction monitoring (MRM) at the transition m/z 523.2 → 148.2, corresponding to a +5 Da mass shift relative to the unlabeled analyte (m/z 518.2 → 143.2) [1]. Piperacillin-d5 is supplied as a solid with chemical purity specifications ranging from ≥94.82% to ≥99% depending on vendor, and isotopic enrichment of ≥98% atom D in certified reference-grade material .

Why Piperacillin-d5 Cannot Be Replaced


In LC-MS/MS quantification of piperacillin, substitution of Piperacillin-d5 with unlabeled piperacillin or a non-deuterated structural analog as internal standard fundamentally compromises analytical validity. Unlabeled piperacillin cannot be chromatographically distinguished from the target analyte, precluding independent quantitation. Non-isotopic structural analogs (e.g., dicloxacillin, sulbactam) exhibit divergent ionization efficiencies, matrix effect susceptibilities, and chromatographic retention behaviors relative to piperacillin, resulting in uncorrected ion suppression/enhancement errors that exceed regulatory acceptance criteria [1]. Piperacillin-d5, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the native analyte and experiences near-identical matrix effects and ionization conditions, thereby normalizing signal variability and enabling accurate quantification across complex biological matrices [2]. The deuterium labeling strategy specifically targets the N-ethyl group, which is metabolically and chemically stable under analytical conditions, minimizing deuterium-hydrogen back-exchange artifacts that plague less carefully designed deuterated standards [3].

Piperacillin-d5 Performance Evidence


Automated TDM IS Signal Imprecision

In a validated automated TDM workflow using the CLAM-2000 system, the imprecision of repeated measurements of the deuterated internal standard Piperacillin-d5 was 8.8% CV (n=6), demonstrating acceptable signal stability for 24/7 clinical diagnostic applications [1]. This value compares favorably to the concurrently measured D6-meropenem internal standard, which exhibited 12% CV under identical instrumental conditions [1]. Both values fall within the <15% CV acceptance criterion for bioanalytical method validation established by FDA and EMA guidelines, confirming the robustness of Piperacillin-d5 as a reliable IS in automated, high-throughput settings [2].

Therapeutic Drug Monitoring Automated LC-MS/MS Beta-Lactam Quantification

Validation Across Plasma and Pleural Fluid

A fully validated LC-MS/MS assay employing Piperacillin-d5 as the SIL-IS for piperacillin quantification in human plasma and pleural fluid achieved all validation parameters within FDA acceptance limits. The method demonstrated a linear dynamic range of 0.25–352 mg/L for piperacillin (r² not explicitly reported but implied acceptable per validation criteria), with the IS compensating for matrix effects across two distinct biological fluids [1]. Recovery and matrix effect assessments confirmed that Piperacillin-d5 co-elutes with native piperacillin and normalizes ionization variability, a performance characteristic that non-deuterated analog internal standards (e.g., dicloxacillin or sulbactam used for tazobactam quantification in the same assay) cannot provide for piperacillin due to differential chromatographic behavior and ionization efficiency [1].

Pharmacokinetics Pleural Infection LC-MS/MS Method Validation

Vendor-Specific Purity and Enrichment

Commercially available Piperacillin-d5 exhibits measurable vendor-to-vendor variability in both chemical purity and isotopic enrichment specifications. Toronto Research Chemicals supplies material with chemical purity of 99.6% as reported in peer-reviewed analytical method studies . Cayman Chemical specifies ≥99% purity (deuterated forms d1-d5) . Nucleosyn offers material with 95% chemical purity and 98% isotopic enrichment . BOC Sciences supplies Piperacillin-[d5] with 95% purity by CP and 92% atom D . Lucerna-Chem (MedChemExpress source) material is specified at 94.82% purity [1]. Procurement decisions must weigh the trade-off between higher chemical purity (≥99%) versus lower cost material (94–95%) for applications where isotopic enrichment, rather than absolute chemical purity, is the primary determinant of IS performance.

Analytical Reference Standards Stable Isotope Labeling Quality Control

Automated TDM IS Solution Stability

Piperacillin-d5 internal standard demonstrated operational stability when stored in the CLAM-2000 instrument at 9°C for at least one week, enabling continuous 24/7 therapeutic drug monitoring without daily IS preparation or recalibration [1]. This stability profile directly supports high-throughput clinical laboratory workflows where IS reagent consumption and preparation time are critical operational constraints. In contrast, alternative non-deuterated analog internal standards would require separate stability validation for each matrix and may exhibit differential degradation kinetics relative to the analyte, introducing systematic bias over extended analytical runs [2].

Automated Sample Preparation IS Stability 24/7 Clinical Diagnostics

Shared IS for Cefazolin Quantification

Piperacillin-d5 has been validated as an internal standard for cefazolin quantification in addition to its primary use for piperacillin, demonstrating method consolidation capability in multi-analyte TDM panels. For piperacillin, the linear range was 2.18–217.80 µg/mL (r² = 0.9970), and for cefazolin, 2.14–214.00 µg/mL (r² = 0.9990) when using Piperacillin-d5 as the shared IS [1]. This cross-analyte functionality reduces the number of separate IS reagents required in multi-antibiotic TDM panels, streamlining assay design and procurement. In contrast, using a non-deuterated analog IS (e.g., dicloxacillin) would lack the isotopic co-elution benefits for either analyte and would require separate matrix effect characterization for each analyte-IS pair [2].

Multi-Analyte LC-MS/MS Cefazolin TDM Method Consolidation

Piperacillin-d5 Application Scenarios


TDM in Critically Ill Patients

In hospital clinical laboratories performing 24/7 TDM of beta-lactam antibiotics for critically ill patients, Piperacillin-d5 enables automated, high-throughput LC-MS/MS quantification with validated imprecision of 8.8% CV and >7-day in-instrument stability at 9°C [1]. This application scenario demands IS reliability under continuous operation without daily recalibration, a requirement that non-deuterated analog IS cannot meet due to differential matrix effect profiles. The method has been validated in human plasma and successfully deployed in pediatric intensive care settings for real-time dose individualization [2].

Pharmacokinetics in Complex Matrices

For clinical pharmacokinetic investigations of piperacillin/tazobactam combination therapy in pleural infection or other specialized patient populations, Piperacillin-d5 provides matrix effect normalization across both plasma and pleural fluid matrices as demonstrated in fully validated LC-MS/MS assays [1]. The method achieved a linear range of 0.25–352 mg/L with all validation parameters within FDA acceptance limits, enabling accurate quantification of piperacillin penetration into extravascular compartments [1]. Non-isotopic IS alternatives would require matrix-matched calibration for each biological fluid, increasing analytical burden and procurement costs.

Multi-Analyte TDM Panel Consolidation

Clinical laboratories seeking to consolidate multi-antibiotic TDM panels can leverage Piperacillin-d5 as a shared internal standard for both piperacillin and cefazolin quantification, as validated in LC-MS/MS platform studies [1]. This cross-analyte capability reduces the number of distinct IS reagents required per assay, simplifying procurement logistics and decreasing per-test reagent costs in laboratories monitoring 10–14 antibiotics simultaneously [2]. Laboratories transitioning from single-analyte immunoassays to multiplexed LC-MS/MS methods will find this IS consolidation particularly advantageous for workflow efficiency.

High-Sensitivity Bioanalysis Using CRM

For regulatory bioanalysis supporting ANDA submissions or clinical trial sample analysis, procurement of Piperacillin-d5 with documented high chemical purity (≥99% from Toronto Research Chemicals or Cayman Chemical) and isotopic enrichment (≥98% atom D from certified suppliers) ensures method ruggedness and compliance with FDA/EMA bioanalytical method validation guidelines [1][2]. Lower-purity material (94–95%) may be suitable for exploratory research, but the 4–5 percentage point purity difference introduces quantifiable IS concentration uncertainty that may fail regulatory audit scrutiny in GLP-compliant environments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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